molecular formula C25H35N5O7 B300370 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate

3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate

カタログ番号 B300370
分子量: 517.6 g/mol
InChIキー: JSUNPHWNQFCCRJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate, commonly known as DTBZ, is a chemical compound used in scientific research. DTBZ is a potent and selective ligand for the vesicular monoamine transporter 2 (VMAT2), a protein that transports monoamines, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles. DTBZ has been widely used to study the role of VMAT2 in the regulation of monoamine neurotransmitter release and storage.

作用機序

DTBZ binds to 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate with high affinity and selectivity, inhibiting the uptake of monoamines into synaptic vesicles. This leads to a decrease in the amount of monoamines stored in vesicles and a corresponding decrease in monoamine neurotransmitter release. DTBZ has been shown to be a reversible inhibitor of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate, with a dissociation constant (Kd) of approximately 0.5 nM.
Biochemical and Physiological Effects:
DTBZ has been shown to have a number of biochemical and physiological effects. In studies of Parkinson's disease, DTBZ has been used to measure the density of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate in the brain, which is reduced in Parkinson's disease. DTBZ has also been shown to affect the release of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, in the brain. DTBZ has been shown to inhibit the uptake of monoamines into synaptic vesicles, leading to a decrease in monoamine neurotransmitter release.

実験室実験の利点と制限

DTBZ has a number of advantages for use in lab experiments. It is a potent and selective ligand for 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate, with a high affinity and selectivity for the protein. This makes it a useful tool for studying the role of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate in the regulation of monoamine neurotransmitter release and storage. However, DTBZ also has some limitations. It is a reversible inhibitor of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate, which means that its effects are not permanent. DTBZ also has a short half-life, which can make it difficult to use in long-term experiments.

将来の方向性

There are a number of future directions for research involving DTBZ. One area of research is the development of new 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate ligands with improved properties, such as increased selectivity or longer half-life. Another area of research is the use of DTBZ in studies of other neurological disorders, such as Alzheimer's disease and Huntington's disease. DTBZ may also be useful in studies of drug addiction and the role of monoamine neurotransmitters in reward and motivation. Overall, DTBZ is a valuable tool for studying the role of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate in the regulation of monoamine neurotransmitter release and storage, and has a number of potential applications in scientific research.

合成法

DTBZ can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with N,N-diethylethylenediamine, followed by reaction with 1,3-dibromopropane, and then with 3,7-dimethylxanthine. The final product is obtained by esterification with propionic anhydride.

科学的研究の応用

DTBZ has been used in a variety of scientific research applications, including studies of Parkinson's disease, schizophrenia, depression, and drug addiction. DTBZ is particularly useful in studies of Parkinson's disease, as it allows researchers to measure the density of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate in the brain, which is reduced in Parkinson's disease. DTBZ has also been used to study the effects of drugs on monoamine neurotransmitter release and storage.

特性

製品名

3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate

分子式

C25H35N5O7

分子量

517.6 g/mol

IUPAC名

3-[8-(diethylaminomethyl)-3,7-dimethyl-2,6-dioxopurin-1-yl]propyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C25H35N5O7/c1-8-29(9-2)15-19-26-22-20(27(19)3)23(31)30(25(33)28(22)4)11-10-12-37-24(32)16-13-17(34-5)21(36-7)18(14-16)35-6/h13-14H,8-12,15H2,1-7H3

InChIキー

JSUNPHWNQFCCRJ-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC

正規SMILES

CCN(CC)CC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。